

2-Methoxy-5-(2-nitrovinyl)phenol basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-5-(2-nitrovinyl)phenol**

Cat. No.: **B186240**

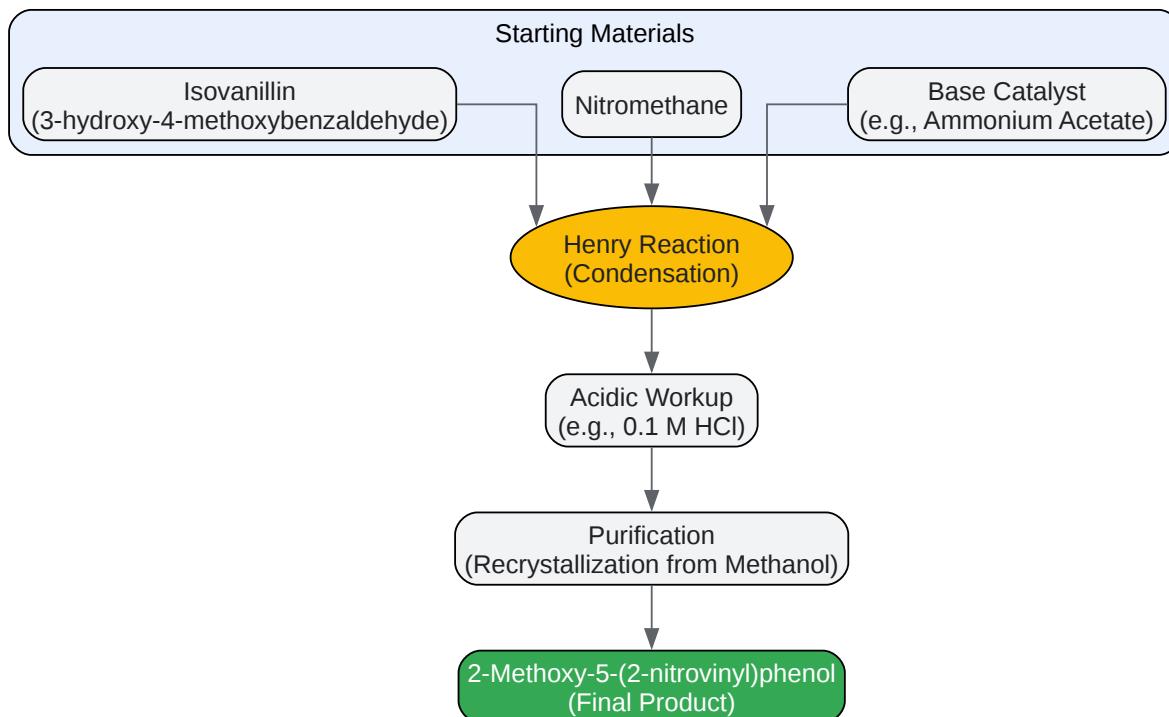
[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-5-(2-nitrovinyl)phenol**

Authored by: A Senior Application Scientist Abstract

2-Methoxy-5-(2-nitrovinyl)phenol is a phenolic compound belonging to the nitrostyrene class of molecules. Characterized by a guaiacol (2-methoxyphenol) core functionalized with a nitrovinyl group, this compound serves as a valuable intermediate in organic synthesis and presents a scaffold for potential investigation in medicinal chemistry.^[1] The presence of the electron-withdrawing nitro group and the phenolic hydroxyl moiety imparts distinct chemical reactivity and potential for biological engagement. This guide provides a comprehensive overview of its fundamental physicochemical properties, a robust protocol for its synthesis and characterization, and an exploration of its potential biological relevance based on structurally analogous compounds.

Core Physicochemical Properties


A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of **2-Methoxy-5-(2-nitrovinyl)phenol** are summarized below.

Property	Value	Source
IUPAC Name	2-methoxy-5-[(E)-2-nitroethenyl]phenol	[2]
Synonyms	3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol	[1]
CAS Number	39816-35-8	[1] [3]
Molecular Formula	C ₉ H ₉ NO ₄	[2] [3]
Molecular Weight	195.17 g/mol	[2] [3]
Melting Point	155-156 °C (recrystallized from methanol)	[1]
Boiling Point	384.2 ± 32.0 °C at 760 mmHg (Predicted)	[1]
Appearance	Yellow to light brown powder/crystals	[4]
Solubility	Inferred to have limited solubility in water, but soluble in organic solvents such as methanol, ethanol, and DMSO.	[5]

Synthesis and Purification

The synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol** is most effectively achieved via a nitroaldol condensation, specifically the Henry Reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. For the target molecule, this entails the reaction between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol**.

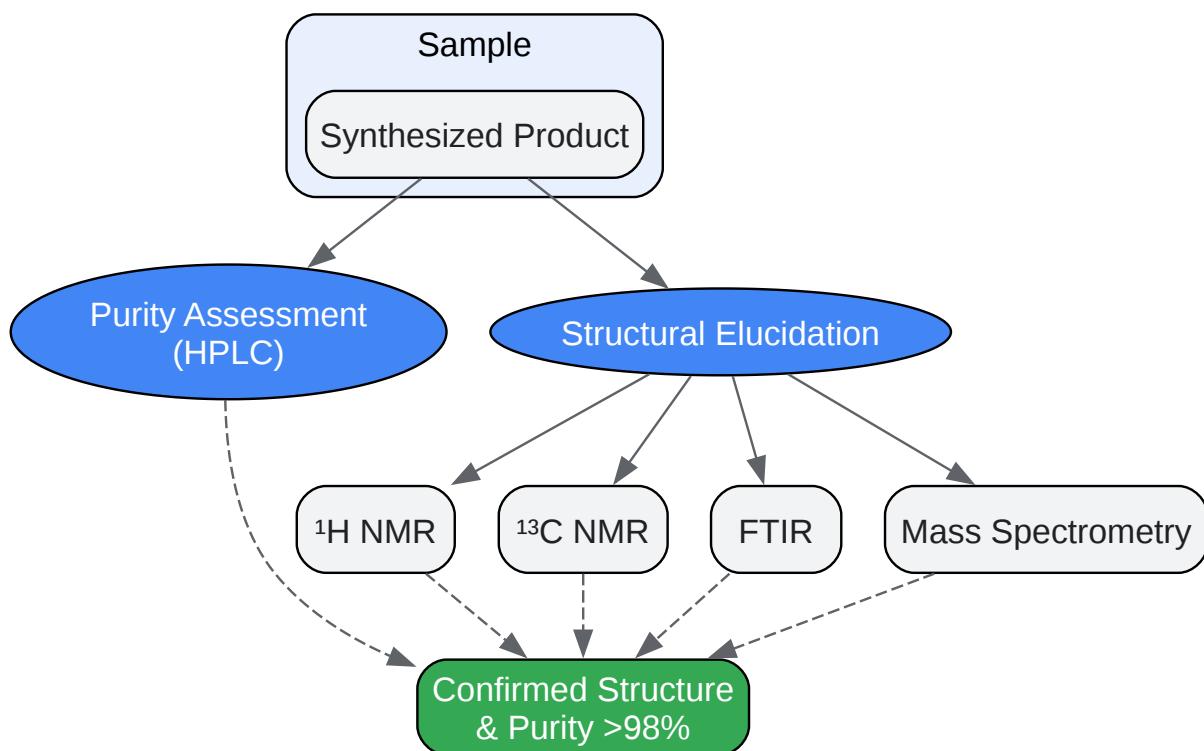
Detailed Experimental Protocol: Synthesis

Causality: The use of a base catalyst like ammonium acetate is crucial for deprotonating nitromethane, forming a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin, which is the core mechanism of the Henry Reaction. The acidic workup neutralizes the reaction mixture and facilitates the precipitation of the crude product. Recrystallization from a suitable solvent like hot methanol is a standard and effective method for purifying the solid product by removing unreacted starting materials and by-products.

Materials:

- Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
- Nitromethane
- Ammonium Acetate (or other suitable base catalyst)
- Methanol
- Hydrochloric Acid (0.1 M)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Buchner funnel and filtration apparatus

Procedure:


- Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of isovanillin in a minimal amount of methanol.
- Addition of Reagents: Add 1.2 equivalents of nitromethane to the solution, followed by 0.5 equivalents of ammonium acetate as the catalyst.
- Condensation: Equip the flask with a condenser and heat the mixture to reflux. Stir the reaction mixture and monitor its progress (typically for 2-4 hours) using Thin Layer Chromatography (TLC).
- Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid mass is expected to form.
- Workup: Break up the solid mass and add a small volume of cold methanol. Filter the crude product using a Buchner funnel under vacuum.
- Acid Wash: Wash the collected solid with approximately 100 mL of 0.1 M HCl. This step is critical to neutralize any remaining base and can cause a color change in the product, often to a brighter yellow.^[5]

- Purification: Perform recrystallization by dissolving the damp solid in a minimal amount of near-boiling methanol.[\[5\]](#) Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a multi-faceted analytical approach is required. High-performance liquid chromatography (HPLC) is typically used to assess purity, while spectroscopic methods confirm the molecular structure.[\[1\]](#)

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of the compound.

Spectroscopic Data (Predicted & Expected)

Note: The following data are predicted based on the known spectra of structural isomers and general principles of spectroscopy, as a complete experimental dataset for this specific isomer is not readily available in public databases.[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy: This technique provides information on the hydrogen atom environment in the molecule.

Proton Type	Predicted Chemical Shift (δ) in ppm	Multiplicity
Phenolic (-OH)	5.0 - 6.0	Singlet (broad)
Methoxy (-OCH ₃)	~3.9	Singlet
Aromatic Protons	6.8 - 7.3	Multiplet
Vinylic (=CH-Ar)	7.5 - 7.8	Doublet
Vinylic (=CH-NO ₂)	7.9 - 8.2	Doublet

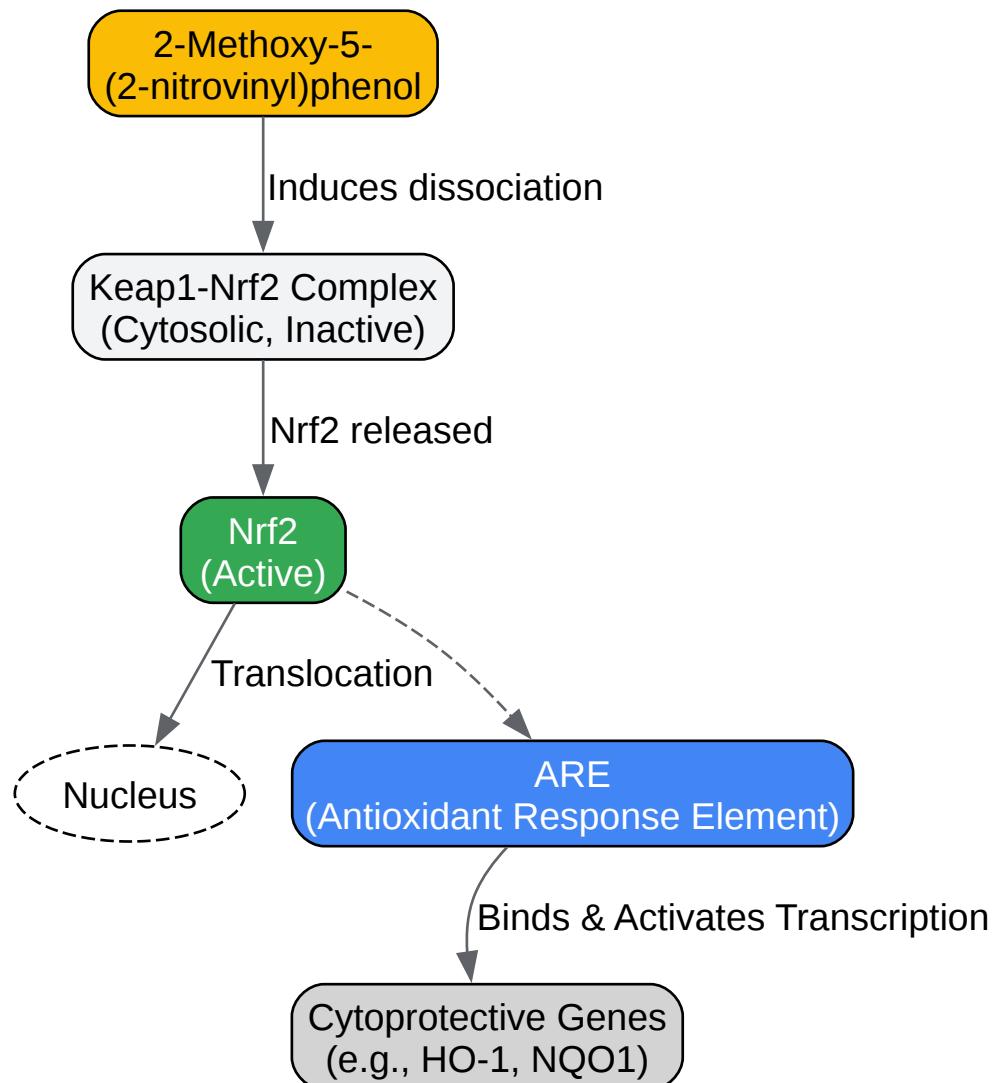
¹³C NMR Spectroscopy: Provides insight into the carbon framework of the molecule.

Carbon Type	Predicted Chemical Shift (δ) in ppm
Methoxy (-OCH ₃)	~56
Aromatic CH	110 - 125
Vinylic Carbons	130 - 140
Aromatic C-O & C-C	145 - 155

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3200-3500 (broad)	O-H stretch	Phenolic -OH
3000-3100	C-H stretch (aromatic)	Aromatic ring
2850-3000	C-H stretch (aliphatic)	Methoxy group
1600-1650	C=C stretch	Nitrovinyl group
1500-1550	N=O asymmetric stretch	Nitro group
1300-1350	N=O symmetric stretch	Nitro group
1200-1300	C-O stretch	Phenol, Methoxy ether

Biological Activity and Potential Applications


While direct experimental data on the biological activity of **2-Methoxy-5-(2-nitrovinyl)phenol** is very limited, the broader class of 2-methoxyphenols and β -nitrostyrenes has been investigated for various pharmacological effects.^{[1][7]} Inferences from structurally related isomers, such as 2-Methoxy-4-(2-nitrovinyl)phenol, provide a logical starting point for investigation.

Potential Areas of Investigation:

- **Anti-inflammatory Activity:** The structural isomer 2-Methoxy-4-(2-nitrovinyl)phenol has shown significant anti-inflammatory properties.^[5] This activity is often linked to the modulation of key inflammatory signaling pathways.
- **Kinase Inhibition:** β -nitrostyrene derivatives have been identified as potential inhibitors of non-receptor tyrosine kinases like Src and Spleen tyrosine kinase (Syk), which are implicated in cancer and inflammatory diseases.^[8]
- **Antioxidant and Cytoprotective Effects:** The phenolic moiety suggests potential antioxidant activity. The related isomer is known to activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.^{[5][7]}

Hypothesized Signaling Pathway Modulation

Based on its structural class, **2-Methoxy-5-(2-nitrovinyl)phenol** could potentially activate the Nrf2/ARE antioxidant pathway.

[Click to download full resolution via product page](#)

Caption: Hypothesized activation of the Nrf2/ARE pathway by the compound.

Safety and Handling

There is very limited information on the specific toxicity of **2-Methoxy-5-(2-nitrovinyl)phenol**.

[1] Therefore, it must be handled with the standard precautions for a novel chemical entity.

- General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Exposure Routes: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors and accidental ingestion.
- First Aid: In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

2-Methoxy-5-(2-nitrovinyl)phenol is a well-defined organic compound with established physicochemical properties. Its synthesis via the Henry reaction is straightforward and yields a product that can be rigorously characterized by standard analytical techniques. While its own biological profile remains to be elucidated, its structural similarity to compounds with known anti-inflammatory, kinase-inhibiting, and antioxidant pathway-modulating activities makes it a compelling candidate for further investigation in drug discovery and development. Its primary current application remains as a versatile intermediate for more complex organic syntheses.[\[1\]](#)

References

- **2-Methoxy-5-(2-nitrovinyl)phenol** CAS 39816-35-8. BIOSYNCE. [\[Link\]](#)
- **2-Methoxy-5-(2-nitrovinyl)phenol** | C9H9NO4 | CID 672279.
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. *In Vivo*, 21(2), 265-71. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. biosynce.com [biosynce.com]
- 2. 2-Methoxy-5-(2-nitrovinyl)phenol | C9H9NO4 | CID 672279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-(2-nitrovinyl)phenol - SRIRAMCHEM [sriramchem.com]

- 4. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-Methoxy-5-(2-nitrovinyl)phenol basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186240#2-methoxy-5-2-nitrovinyl-phenol-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com